molecular formula C8H11N5 B11823808 (Z)-N'-(5-cyano-1-methyl-1H-imidazol-4-yl)-N,N-dimethylmethanimidamide

(Z)-N'-(5-cyano-1-methyl-1H-imidazol-4-yl)-N,N-dimethylmethanimidamide

Katalognummer: B11823808
Molekulargewicht: 177.21 g/mol
InChI-Schlüssel: GAPRZWWHYUXCQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-N’-(5-cyano-1-methyl-1H-imidazol-4-yl)-N,N-dimethylmethanimidamide is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-(5-cyano-1-methyl-1H-imidazol-4-yl)-N,N-dimethylmethanimidamide typically involves the following steps:

    Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyano group: This step often involves the use of cyanating agents such as sodium cyanide or potassium cyanide.

    Formation of the methanimidamide group: This step involves the reaction of the imidazole derivative with dimethylamine under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis systems.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (Z)-N’-(5-cyano-1-methyl-1H-imidazol-4-yl)-N,N-dimethylmethanimidamide can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be used to study enzyme interactions and receptor binding due to its imidazole structure.

Medicine

In medicinal chemistry, imidazole derivatives are often explored for their potential as therapeutic agents, including antifungal, antibacterial, and anticancer properties.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and catalysts.

Wirkmechanismus

The mechanism of action of (Z)-N’-(5-cyano-1-methyl-1H-imidazol-4-yl)-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Imidazole: A basic structure that forms the core of many biologically active compounds.

    Benzimidazole: Known for its antifungal and antiparasitic properties.

    Triazole: Another class of compounds with significant biological activity.

Uniqueness

(Z)-N’-(5-cyano-1-methyl-1H-imidazol-4-yl)-N,N-dimethylmethanimidamide is unique due to its specific substitution pattern, which can impart distinct biological and chemical properties compared to other imidazole derivatives.

Eigenschaften

Molekularformel

C8H11N5

Molekulargewicht

177.21 g/mol

IUPAC-Name

N'-(5-cyano-1-methylimidazol-4-yl)-N,N-dimethylmethanimidamide

InChI

InChI=1S/C8H11N5/c1-12(2)5-10-8-7(4-9)13(3)6-11-8/h5-6H,1-3H3

InChI-Schlüssel

GAPRZWWHYUXCQF-UHFFFAOYSA-N

Kanonische SMILES

CN1C=NC(=C1C#N)N=CN(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.